molecular formula C28H24N2O5 B13764506 Intermediate 3 of Latamoxef Sodium

Intermediate 3 of Latamoxef Sodium

Cat. No.: B13764506
M. Wt: 468.5 g/mol
InChI Key: UUEMCTQRMWHDRM-QHWMMSMNSA-N
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Description

Latamoxef Sodium, a semi-synthetic oxacephem antibiotic, is chemically characterized as disodium (6R,7R)-7-[2-carboxylato-2-(4-hydroxyphenyl)acetylamino]-7-methoxy-3-(1-methyl-1H-tetrazol-5-ylsulfanylmethyl)-8-oxo-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate (molecular formula: C₂₀H₁₈N₆Na₂O₉S; molecular weight: 564.44) . It exists as a white to light yellowish-white powder, highly soluble in water and methanol . Structurally distinct from cephalosporins due to its oxacephem nucleus (5-oxa substitution), Latamoxef exhibits enhanced β-lactamase resistance and broad-spectrum activity against Gram-negative bacteria, anaerobes, and some Gram-positive pathogens .

Clinically, it is administered intravenously or intramuscularly, with rapid tissue distribution and variable pharmacokinetics in pediatric populations due to developmental changes in organ function . Though withdrawn in some countries (e.g., the U.S.), it remains critical in developing nations for treating severe infections, including neonatal sepsis and respiratory infections .

Properties

Molecular Formula

C28H24N2O5

Molecular Weight

468.5 g/mol

IUPAC Name

benzhydryl (2R,6R,7R)-7-benzamido-3-methyl-8-oxo-5-oxa-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylate

InChI

InChI=1S/C28H24N2O5/c1-18-17-34-27-22(29-25(31)21-15-9-4-10-16-21)26(32)30(27)23(18)28(33)35-24(19-11-5-2-6-12-19)20-13-7-3-8-14-20/h2-17,22-24,27H,1H3,(H,29,31)/t22-,23+,27+/m0/s1

InChI Key

UUEMCTQRMWHDRM-QHWMMSMNSA-N

Isomeric SMILES

CC1=CO[C@@H]2[C@H](C(=O)N2[C@H]1C(=O)OC(C3=CC=CC=C3)C4=CC=CC=C4)NC(=O)C5=CC=CC=C5

Canonical SMILES

CC1=COC2C(C(=O)N2C1C(=O)OC(C3=CC=CC=C3)C4=CC=CC=C4)NC(=O)C5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Enzymatic Deprotection Method (Based on Patent CN110804635A)

  • Step 1: React oxygen cephalosporin parent nucleus (Compound 1) with 1-methyl-5-mercapto tetrazole sodium salt in an organic solvent at controlled temperature to form Compound 2.
  • Step 2: Treat Compound 2 with immobilized penicillin G acylase (PGA) in a mixed solvent system. The pH is regulated by alkali to promote enzymatic deprotection, yielding Intermediate 3.
  • Step 3: Intermediate 3 is isolated and purified for further synthetic steps.

Advantages:

  • Mild reaction conditions.
  • High selectivity due to enzymatic catalysis.
  • Environmentally friendly and suitable for scale-up.

Reaction conditions summary:

Step Reagents Solvent Temperature pH Control Yield (%) Notes
1 Oxygen cephalosporin + 1-methyl-5-mercapto tetrazole sodium salt Organic solvent 1 Controlled (not specified) Not applicable High Formation of Compound 2
2 Immobilized PGA acylase + alkali Mixed solvent 2 Controlled (not specified) pH regulated by alkali High Enzymatic deprotection to Intermediate 3

Chemical Deprotection Method Using Trifluoroacetic Acid (Based on Patents CN105037394A and CN102260280A)

  • Step 1: Starting from Compound I (protected intermediate), deprotection is performed in an organic solvent using trifluoroacetic acid and carbocation absorbents.
  • Step 2: The reaction mixture is washed with water or water-alcohol/ketone mixtures to remove acid-soluble impurities.
  • Step 3: The resulting compound II (latamoxef acid) corresponds closely to Intermediate 3.
  • Step 4: Further salt formation and purification steps lead to latamoxef sodium.

Key points:

  • The protecting groups on hydroxyl and carboxyl moieties (R1, R2, R3) are removed under acidic conditions.
  • Washing with mixed solvents (methanol, ethanol, isopropanol, acetone, etc.) improves impurity removal.
  • Alkali (NaOH, NaHCO3, Na2CO3, sodium acetate) is used to adjust pH for salt formation.
  • Degradation of impurities is controlled by temperature (-5 to 30 °C) and time (1 to 72 hours).

Purity and Yield Data:

Parameter Value
Final product purity (HPLC) >99.3%
5-sulfhydryl-1-methyl tetrazolium impurity <0.30%
7-position side chain decarboxylation impurity <0.30%
Other impurities <0.05%
Yield Approximately 93.1% to 99.6%

Process flow summary:

  • Deprotection reaction of Compound I → Compound II (Intermediate 3).
  • Washing and impurity removal.
  • Alkali treatment to form sodium salt.
  • Acidification and re-alkalization for purity enhancement.
  • Organic solvent washing and freeze drying.

Direct Chemical Synthesis from Single-Configuration Intermediate (Based on Patent CN102260280A)

  • Compound (R,S)-I is deprotected in dichloromethane using trifluoroacetic acid and carbocation absorbents.
  • The resulting intermediate (Compound II/Intermediate 3) is reacted directly with sodium carboxylate in alcohol, ketone, or ester solvents.
  • The crude latamoxef sodium is filtered, washed, dissolved in water, extracted with organic solvent, decolorized with activated carbon, and freeze-dried.
  • This method avoids silica gel chromatography and resin purification, reducing equipment and energy costs.

Advantages:

  • Simplified purification.
  • Reduced solvent and water consumption.
  • Industrial scalability.

Analytical Data and Impurity Control

High-Performance Liquid Chromatography (HPLC)

  • Used to quantify purity and identify key impurities.
  • Target purity for Intermediate 3 and final latamoxef sodium >99.3%.
  • Impurities such as 5-sulfhydryl-1-methyl tetrazolium and decarboxylation products are controlled below 0.3%.

Impurity Removal Techniques

  • Washing with mixed solvent-water solutions to remove acid and water-soluble impurities.
  • Controlled degradation under mild temperature to break down difficult impurities.
  • Organic solvent extraction and activated carbon decolorization.

Comparative Analysis of Preparation Methods

Aspect Enzymatic Deprotection (CN110804635A) Chemical Deprotection (CN105037394A, CN102260280A)
Reaction Conditions Mild, enzymatic, pH regulated Acidic, chemical, requires careful pH control
Purification Immobilized enzyme separation Washing, organic extraction, activated carbon
Yield High High (93-99%)
Impurity Control Enzymatic specificity reduces impurities Multi-step washing and degradation steps
Industrial Suitability Suitable for scale-up Suitable, but involves corrosive acids
Equipment Investment Moderate (enzyme immobilization) Moderate to high (solvent handling, acid-resistant)
Environmental Impact Eco-friendly Use of strong acids and organic solvents

Summary Table of Key Preparation Parameters for Intermediate 3

Parameter Enzymatic Method Chemical Method
Starting Material Oxygen cephalosporin nucleus + mercapto tetrazole sodium salt Protected Compound I
Deprotection Agent Immobilized PGA acylase + alkali Trifluoroacetic acid + carbocation absorbent
Solvent Mixed organic solvents Organic solvents (dichloromethane, alcohols, ketones)
Temperature Range Mild, controlled (not specified) -5 to 30 °C for impurity degradation
Reaction Time Not specified 1 to 72 hours for impurity degradation
Purity of Intermediate 3 High (enzyme specificity) >99.3% after purification
Yield High 93-99.6%
Impurity Removal Enzymatic specificity + washing Washing, extraction, activated carbon

Scientific Research Applications

Pharmacological Applications

  • Antibacterial Activity :
    • Latamoxef exhibits stability against beta-lactamases, which are enzymes produced by bacteria that confer resistance to many antibiotics. This stability enhances its efficacy in treating infections caused by resistant strains .
    • Studies have shown that various dosing regimens can achieve high probabilities of target attainment (PTA) against extended-spectrum beta-lactamase (ESBL) producing strains of Escherichia coli and Klebsiella pneumoniae .
  • Dosing Regimen Optimization :
    • The pharmacokinetics of Latamoxef are influenced by factors such as age and body surface area (BSA). Research highlights the need for individualized dosing regimens, particularly in pediatric populations, to optimize therapeutic outcomes while minimizing adverse effects .
    • A typical dosing regimen for adults is 1g every 8 hours, administered via intravenous infusion over 1 to 4 hours, which has been shown to achieve effective serum concentrations against common pathogens .

Case Studies

Case Study 1: Pediatric Use
A study focusing on pediatric patients demonstrated that dosing adjustments based on BSA significantly improved treatment outcomes for infections caused by resistant bacteria. The study emphasized the importance of monitoring serum concentrations to ensure that they exceed the minimum inhibitory concentration (MIC) for at least 50% of the dosing interval .

Case Study 2: Treatment of Intra-abdominal Infections
In a clinical trial involving adults with complicated intra-abdominal infections, Latamoxef was administered at a dose of 2g every 12 hours. The results indicated a high success rate in eradicating pathogens while maintaining manageable adverse effects such as hypersensitivity reactions and gastrointestinal disturbances .

Comparison with Similar Compounds

Structural and Mechanistic Comparisons

Latamoxef belongs to the oxacephem class, differing from traditional cephalosporins (e.g., ceftriaxone, cefotaxime) by an oxygen atom replacing sulfur in the dihydrothiazine ring . This modification enhances β-lactamase stability, particularly against AmpC enzymes, but reduces Gram-positive activity compared to third-generation cephalosporins .

Table 1: Structural and Mechanistic Comparison

Compound Class Key Structural Feature β-Lactamase Stability
Latamoxef Sodium Oxacephem 5-oxa substitution High (AmpC, some ESBLs)
Ceftriaxone Cephalosporin Cephem nucleus (sulfur-containing) Moderate
Imipenem Carbapenem Carbapenem ring Very High (including ESBLs, AmpC)

Table 2: MIC₉₀ Values (µg/mL) Against Key Pathogens

Pathogen Latamoxef Sodium Ceftriaxone Cefotaxime Imipenem
S. aureus (MSSA) 4–16 2–8 4–8 0.12–0.5
S. pneumoniae 1–3 0.03–0.12 0.06–0.25 ≤0.06
E. coli 0.5–2 0.25–1 0.12–0.5 0.25–1
Bacteroides fragilis 0.5–4 >64 >64 0.5–2

Sources:

  • Key Findings :
    • Latamoxef’s MIC₉₀ for S. aureus is 4–16 µg/mL, significantly higher than ceftriaxone (2–8 µg/mL), indicating weaker Gram-positive activity .
    • Against B. fragilis, Latamoxef outperforms cephalosporins (MIC₉₀ 0.5–4 µg/mL vs. >64 µg/mL) due to anaerobic coverage .
Clinical Efficacy

In a randomized trial of 120 patients with severe lung infections, Latamoxef achieved a 93.3% efficacy rate, surpassing ceftriaxone (73.3%) . Similarly, in acute exacerbations of COPD (AECOPD III–IV), Latamoxef reduced symptom resolution time and hospitalization duration compared to cefotaxime or ceftazidime .

Table 3: Clinical Outcomes in Severe Infections

Parameter Latamoxef Sodium Ceftriaxone Piperacillin
Efficacy Rate (%) 93.3 73.3 85.0
Bacterial Clearance (%) 86.2 52.1 78.0
Hospitalization Days 7–10 10–14 8–12

Sources:

Q & A

Basic Research Questions

Q. What analytical methods are recommended for structural characterization of Intermediate 3 of Latamoxef Sodium?

  • Answer : Nuclear Magnetic Resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and liquid chromatography-mass spectrometry (LC-MS) are critical. For NMR, use heavy water as the solvent and sodium 3-trimethylsilylpropanesulfonate as an internal reference. Key signals include singlets at δ3.5 ppm and δ4.0 ppm (integrated intensity ratio ~1:1) . LC-MS should confirm molecular weight (C20H18N6Na2O9S: 564.44) and detect impurities .

Q. How can researchers ensure the purity of Intermediate 3 during synthesis?

  • Answer : Use high-performance liquid chromatography (HPLC) with a C18 column and UV detection at 254 nm. Prepare a sample solution (25 mg in 50 mL water) and a standard solution (2 mL sample diluted to 100 mL). Monitor peaks for 1-methyl-1H-tetrazole-5-thiol (relative retention time: ~0.5) and decarboxylatamoxef (~1.7). Impurity thresholds: tetrazole-thiol ≤ latamoxef peak area, decarboxylatamoxef ≤ 2× latamoxef peak area .

Q. What are the solubility and stability criteria for Intermediate 3 in aqueous solutions?

  • Answer : Intermediate 3 must be "very soluble in water" (≥1.0 g/10 mL) and stable within pH 5.0–7.0. Test clarity by comparing with a cobalt-iron chloride control solution. Adjust pH using phosphate buffer (pH 7.0) for optical rotation measurements ([α]D<sup>20</sup>: -32 to -40.9°) .

Advanced Research Questions

Q. How can researchers resolve contradictions in stability data for Intermediate 3 under varying pH conditions?

  • Answer : Conduct a Design of Experiments (DOE) to test pH (5.0–9.0), temperature (25–40°C), and time (0–72 hours). Use HPLC to quantify degradation products (e.g., decarboxylatamoxef) and statistical tools like ANOVA to identify significant factors. Reference the Japanese Pharmacopoeia’s stability protocols for validation .

Q. What experimental strategies optimize the isomer ratio (Aa/Ab) during Intermediate 3 synthesis?

  • Answer : Adjust reaction parameters (temperature, catalyst concentration) and monitor isomer ratios via HPLC (C18 column, mobile phase: methanol-phosphate buffer). Target Aa/Ab between 0.8–1.4. For unresolved peaks, use gradient elution and validate with spiked samples .

Q. How do trace impurities in Intermediate 3 impact pharmacological activity?

  • Answer : Perform in vitro bioassays to compare batches with varying impurity levels. For example, test coagulation effects (prothrombin time, activated partial thromboplastin time) linked to 1-methyl-1H-tetrazole-5-thiol, which may inhibit vitamin K epoxide reductase .

Q. What methodologies validate the equivalence of biosynthetic vs. synthetic Intermediate 3?

  • Answer : Use comparative stability studies (ICH Q1A guidelines), impurity profiling (HPLC-MS), and <sup>1</sup>H/<sup>13</sup>C NMR spectral overlays. Assess biological equivalence via MIC (minimum inhibitory concentration) testing against reference strains .

Methodological Considerations

  • Data Analysis : For conflicting HPLC results, apply multivariate analysis (e.g., principal component analysis) to distinguish batch-to-batch variability from systematic errors .
  • Literature Review : Prioritize peer-reviewed studies indexed in PubMed or JPMA (Japanese Pharmaceutical Manufacturers Association) over non-peer-reviewed sources .
  • Ethical Reporting : Disclose all analytical conditions (column type, detector settings) to ensure reproducibility, per FDA and ICH guidelines .

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